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Compound of Interest

Compound Name: Z-13-Octadecen-3-yn-1-ol acetate

Cat. No.: B12698798

Disclaimer: Specific experimental data for (Z)-13-Octadecen-3-yn-1-ol acetate is limited in
publicly accessible scientific literature. The following guide is a comprehensive overview based
on available information for this compound and its close structural analogs, primarily other long-
chain unsaturated acetates used as insect pheromones.

This technical guide provides a detailed examination of the chemical properties, a plausible
synthetic route, and analytical methodologies relevant to (Z)-13-Octadecen-3-yn-1-ol acetate.
The information is curated for researchers, scientists, and professionals in drug development
and pheromone synthesis.

Chemical and Physical Properties

While specific experimental values for (2)-13-Octadecen-3-yn-1-ol acetate are not readily
available, its fundamental properties can be identified. The properties of structurally similar
long-chain unsaturated acetates are provided for comparative analysis.

Table 1: Core Properties of (Z)-13-Octadecen-3-yn-1-ol Acetate and Analogs
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(Z)-13-Octadecen- (2,2)-3,13- (Z)-13-Octadecen-
Property 3-yn-1-ol Acetate Octadecadien-1-ol 1-yl Acetate
(Predicted/Known) Acetate (Analog) (Analog)
CAS Number 71832-74-1[1] 53120-27-7 60037-58-3[2][3]

Molecular Formula

C20H3402[1]

C20H3602[4]

C20H3802[2][3]

Molecular Weight

306.49 g/mol [1]

308.5 g/mol [4]

310.51 g/mol [2][3]

IUPAC Name

(132)-13-Octadecen-
3-yn-1-yl acetate

[(3Z,132)-octadeca-
3,13-dienyl] acetate[4]

(2)-octadec-13-en-1-yl

acetate[2]

Table 2: Predicted and Comparative Physicochemical Properties

(Z)-13-Octadecen-

(2,2)-3,13-

(Z)-13-Octadecen-

Property 3-yn-1-ol Acetate Octadecadien-1-ol
. 1-yl Acetate
(Predicted) Acetate
Boiling Point Not available Not available Not available
logP (Octanol/Water) Not available 7.5 (Computed)[4] Not available

Expected to be

soluble in organic

Solubility ] ] Not available Insoluble in water[2]
solvents, insoluble in
water.
Kovats Retention )
Not available 2000[4] 2200[3]
Index (Non-polar)
Kovats Retention ]
Not available 2064[4] 2054[3]

Index (Polar)

Synthesis and Experimental Protocols

A specific, validated synthesis for (Z)-13-Octadecen-3-yn-1-ol acetate is not detailed in the

available literature. However, a plausible synthetic pathway can be constructed based on

common organic synthesis techniques used for creating insect pheromones with similar
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structural motifs (i.e., long-chain alcohols and their acetates with specific stereochemistry).[5][6]

[71[8][9] The following represents a generalized, multi-step synthetic approach.

Hypothetical Synthetic Protocol:

A potential synthesis could involve the coupling of two smaller fragments to construct the 18-

carbon backbone, followed by functional group manipulation.

Preparation of the Alkyne Fragment: A starting material such as 3-butyn-1-ol would be
protected, for example, as a tetrahydropyranyl (THP) ether.

Preparation of the Alkene Fragment: A C14 fragment with a terminal alkyne and a (2)-alkene
at the appropriate position would be synthesized. This could be achieved through Wittig-type
reactions or by partial reduction of a corresponding diyne.

Coupling Reaction: The two fragments would be coupled using a method such as the Cadiot-
Chodkiewicz coupling or a related cross-coupling reaction to form the Cis enyne backbone.

Deprotection and Acetylation: The protecting group on the hydroxyl function would be
removed, followed by acetylation using acetic anhydride or acetyl chloride in the presence of
a base like pyridine to yield the final product.[5]

Purification: Purification at each step would be critical and likely involve column
chromatography on silica gel. The final product would be purified by chromatography and its
identity and purity confirmed by GC-MS and NMR.
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Hypothetical Synthesis Workflow

1. Fragment Preparation
(Alkynol and Alkenyl Halide)

2. Cross-Coupling Reaction
(e.g., Sonogashira or Negishi)

3. Selective Reduction of one Alkyne (if applicable)

4. Deprotection of Hydroxyl Group

5. Acetylation

A4

6. Final Purification
(Column Chromatography)

Click to download full resolution via product page

Caption: Hypothetical workflow for the synthesis of (Z)-13-Octadecen-3-yn-1-ol acetate.

© 2025 BenchChem. All rights reserved. a4/7 Tech Support


https://www.benchchem.com/product/b12698798?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12698798?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Analysis

Detailed spectroscopic data for (Z)-13-Octadecen-3-yn-1-ol acetate is not available. The
following are predicted key signals based on the analysis of similar long-chain unsaturated
acetates.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: Expected signals would include a triplet around 0.9 ppm corresponding to the
terminal methyl group. Methylene protons along the aliphatic chain would appear as a broad
multiplet between 1.2-1.6 ppm. Protons adjacent to the double and triple bonds, and the
acetate group, would have characteristic chemical shifts. Specifically, protons on the (Z)-
double bond would likely resonate around 5.4 ppm. The protons on the carbon bearing the
acetate group would appear as a triplet around 4.1 ppm, and the acetyl methyl protons as a

singlet around 2.05 ppm.

e 13C NMR: The carbon atoms of the acetyl group would be expected around 21 ppm (methyl)
and 171 ppm (carbonyl). The carbon of the C-O bond would be around 64 ppm. Carbons of
the double bond would appear in the 120-135 ppm region, while the sp-hybridized carbons of
the triple bond would be expected in the 70-90 ppm range.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the structure of long-chain unsaturated
molecules.[10] Chemical ionization with nitric oxide (CI-NO) is a technique used to pinpoint the

location of double bonds in such compounds.[10]

Structural Elucidation Logic via MS

Triple Bond Position

(from specific fragments)
Fragmentation Pattern
(Z)-13-Octadecen-3-yn-1-ol acetate iR SRy — Double Bond Position\‘
Y (e.g., GC-MS with CI) |— | o I—| Confirmed Structure
Molecular Ion Peak w

(Confirms Molecular Weight)
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Caption: Logical workflow for structural determination using mass spectrometry.

Biological Activity and Potential Applications

While there is no specific information on the biological activity of (Z)-13-Octadecen-3-yn-1-ol
acetate, its structural similarity to known insect sex pheromones suggests it may have a role in
chemical ecology.[6][7][9] Many Cis acetates with varying degrees and positions of
unsaturation are components of lepidopteran pheromone blends. Therefore, this compound
could potentially be investigated as a pheromone component, an antagonist, or a synergist in
insect pest management strategies.

Safety and Handling

Specific safety data for (Z)-13-Octadecen-3-yn-1-ol acetate is not available. However, for the
structurally similar (Z,2)-3,13-Octadecadien-1-ol acetate, GHS hazard classifications include
warnings for skin irritation and being very toxic to aquatic life.[4] It is therefore recommended to
handle (Z)-13-Octadecen-3-yn-1-ol acetate with appropriate personal protective equipment
(gloves, safety glasses) in a well-ventilated area. Care should be taken to avoid release into
the environment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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